molecular formula C21H23FN2O B2420218 (4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 1091463-54-5

(4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Cat. No.: B2420218
CAS No.: 1091463-54-5
M. Wt: 338.426
InChI Key: BSTXLXZLJFILSE-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a complex organic compound that features a piperazine ring substituted with a benzyl group and a cyclopropyl group attached to a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Fluorophenyl Attachment: The final step involves the coupling of the fluorophenyl group to the cyclopropyl moiety, which can be done using a Suzuki coupling reaction with a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with different functional groups replacing the benzyl or fluorophenyl groups.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biology: The compound is used in biochemical assays to study receptor-ligand interactions.

    Industry: It may be used as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzylpiperazin-1-yl)(1-phenylcyclopropyl)methanone: Lacks the fluorine atom, which may affect its pharmacological properties.

    (4-Benzylpiperazin-1-yl)(1-(4-chlorophenyl)cyclopropyl)methanone: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.

Uniqueness

The presence of the fluorophenyl group in (4-Benzylpiperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone makes it unique, as fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O/c22-19-8-6-18(7-9-19)21(10-11-21)20(25)24-14-12-23(13-15-24)16-17-4-2-1-3-5-17/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTXLXZLJFILSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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